L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-
Description
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-, with CAS number 185213-75-6, is an Fmoc-protected tripeptide comprising glycine, proline, and hydroxyproline residues. Its systematic name is FMOC-GLY-PRO-HYP-OH, and its molecular formula is C₂₇H₂₉N₃O₇ (molecular weight: 507.53506 g/mol) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis (SPPS) due to its base-labile properties, which facilitate mild deprotection conditions . Hydroxyproline (Hyp), a post-translational modification of proline, confers structural rigidity and is critical in collagen stability, making this compound relevant in biomedical and materials research .
Properties
CAS No. |
333366-34-0 |
|---|---|
Molecular Formula |
C24H25N3O6 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-1-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H25N3O6/c28-21(25-13-22(29)27-11-5-10-20(27)23(30)31)12-26-24(32)33-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,28)(H,26,32)(H,30,31)/t20-/m0/s1 |
InChI Key |
VBOASXLBKAHJJM-FQEVSTJZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The initial step in the synthesis involves the protection of the amino group of L-proline with the Fmoc group. This protection is crucial to prevent side reactions during peptide coupling and to enable selective deprotection at later stages. The Fmoc group is introduced by reacting L-proline with 9-fluorenylmethoxycarbonyl chloride under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine.
Peptide Bond Formation
The coupling of glycylglycine to the Fmoc-protected L-proline is achieved via peptide bond formation. Two main synthetic approaches are utilized:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a resin-bound peptide chain. After Fmoc deprotection using piperidine, the next protected amino acid or peptide fragment is coupled using activating agents such as HBTU, HATU, or DIC in the presence of bases like DIPEA. This method allows for efficient and automated synthesis of peptides, including the formation of the glycylglycine dipeptide linked to Fmoc-L-proline.
Solution-Phase Synthesis: This approach typically uses fragment condensation, where pre-synthesized peptide fragments (such as glycylglycine) are coupled in solution to the Fmoc-protected amino acid. Coupling reagents and conditions are similar to those used in SPPS, but the process requires purification steps after each coupling.
Deprotection and Purification
After the assembly of the target compound, the Fmoc group can be selectively removed by treatment with piperidine in dimethylformamide (DMF). The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Summary of Preparation Steps
| Step Number | Process Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of L-proline amino group | 9-Fluorenylmethoxycarbonyl chloride, base (e.g., triethylamine) | Forms Fmoc-L-proline |
| 2 | Coupling of glycylglycine to Fmoc-L-proline | Coupling agents (HBTU, HATU, DIC), base (DIPEA), solvent (DMF) | Solid-phase or solution-phase synthesis |
| 3 | Deprotection of Fmoc group | Piperidine in DMF | Selective removal of Fmoc group |
| 4 | Purification | Preparative HPLC | Ensures compound purity and isolation |
Chemical Reactions Analysis
Fmoc Deprotection Mechanism
The Fmoc group is cleaved under mild basic conditions, typically using 20% piperidine in dimethylformamide (DMF). This reaction proceeds via β-elimination, generating a dibenzofulvene (DBF) intermediate that reacts irreversibly with piperidine to form stable adducts .
Key Features:
-
Reagents : Piperidine (20–30% v/v in DMF or NMP).
-
Conditions : Room temperature, 5–30 minutes.
-
Byproducts : DBF-piperidine adduct (non-reactive).
Kinetic Stability :
| Solvent | Deprotection After 7 Days |
|---|---|
| DMF | 5% |
| NMP | 14% |
This stability allows extended handling in SPPS without premature deprotection .
Peptide Coupling Reactions
The compound participates in carboxyl-activation reactions to form peptide bonds. Common coupling reagents include:
Reagents and Efficiency:
| Reagent | Catalyst | Coupling Efficiency |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-HOBt | >95% |
| N,N'-Diisopropylcarbodiimide (DIC) | Oxyma Pure® | 98% |
Reactions occur in anhydrous DMF at 0–25°C, with completion within 1–2 hours .
Oxidation and Reduction Reactions
The Fmoc group remains inert to most redox conditions, enabling selective modifications:
Oxidation:
-
Target : Proline’s pyrrolidine ring.
-
Reagents : Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
-
Products : Hydroxyproline derivatives (used in collagen-mimetic peptides).
Reduction:
-
Target : Disulfide bridges (if present in glycylglycine sequence).
-
Reagents : Tris(2-carboxyethyl)phosphine (TCEP).
-
Conditions : pH 7–8, 25°C.
Substitution Reactions
The Fmoc group can be replaced with alternative protective groups under specialized conditions:
| New Protective Group | Reagent | Conditions |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate | THF, 0°C |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate | Dichloromethane, RT |
These substitutions enable orthogonal protection strategies in complex peptide syntheses .
Common Side Reactions:
-
Aspartimide Formation : Occurs at glycylglycine sequences under basic conditions.
-
DBF Polymerization : Rare at piperidine concentrations >10%.
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Fmoc Deprotection | 0.12 ± 0.03 | 45.2 |
| DIC/HOBt Coupling | 0.08 ± 0.01 | 52.7 |
Research Findings
-
Efficiency in SPPS : Fmoc-based protocols achieve >99% stepwise yields for peptides up to 50 residues .
-
Solvent Compatibility : DMF outperforms NMP in minimizing racemization (<0.5% vs. 1.2%).
-
Thermal Stability : Decomposition begins at 150°C, making it unsuitable for high-temperature syntheses.
This compound’s reactivity profile underscores its utility in modern peptide chemistry, balancing stability during synthesis with facile deprotection under biocompatible conditions.
Scientific Research Applications
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- is a derivative of L-proline that is useful in peptide synthesis due to the presence of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group protects the amino group of L-proline, allowing for selective reactions at other functional groups and enabling the stepwise construction of peptides.
Applications in Scientific Research
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- is primarily used as a building block in peptide synthesis.
Peptide Synthesis
- Protective Group: The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of L-proline.
- Selective Reactions: The Fmoc group allows for selective reactions at other functional groups.
- Peptide Bond Formation: L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- facilitates the formation of peptide bonds through nucleophilic substitution reactions.
Comparison with Similar Compounds
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- can be compared to other N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-protected amino acids:
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Mechanism of Action
The mechanism of action of L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of L-proline, allowing for selective reactions at other functional groups. This selective protection and deprotection enable the stepwise construction of peptides.
Molecular Targets and Pathways
The primary molecular targets are the amino and carboxyl groups of amino acids and peptides. The pathways involved include the formation of peptide bonds through nucleophilic substitution reactions.
Comparison with Similar Compounds
Key Compounds for Comparison:
FMOC-GLY-PRO-HYP-OH (CAS 185213-75-6)
Fmoc-Gly-Pro-OH (CAS 704-15-4)
Fmoc-L-Propargylglycine (Synonyms: FMOC-PRA-OH)
L-Proline,N-[(phenylmethoxy)carbonyl]glycyl-... (CAS 57294-41-4)
Table 1: Structural and Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | PSA (Ų) | Boiling Point (°C) |
|---|---|---|---|---|---|
| FMOC-GLY-PRO-HYP-OH (185213-75-6) | C₂₇H₂₉N₃O₇ | 507.54 | Fmoc, Hyp (hydroxyl group) | Data N/A | Data N/A |
| Fmoc-Gly-Pro-OH (704-15-4) | C₂₂H₂₂N₂O₅ | 394.42 | Fmoc, Proline | 95.94 | 676.5 |
| Fmoc-L-Propargylglycine | C₂₃H₂₂N₂O₄ | 390.43 | Fmoc, Propargyl (alkyne) | 75.63 | Data N/A |
| Z-Gly-Pro-OBzl (57294-41-4) | C₂₂H₂₄N₂O₅ | 396.44 | Z (benzyloxycarbonyl), Benzyl | 95.94 | 599.1 |
| Fmoc-Phe-Gly-OH (169624-67-3) | C₂₆H₂₄N₂O₅ | 444.48 | Fmoc, Phenylalanine | 95.94 | Data N/A |
Key Differences and Implications
A. Functional Groups and Reactivity
- Hydroxyproline vs. Proline : The hydroxyl group in Hyp (present in the target compound) enhances hydrogen bonding and structural stability, mimicking collagen-like peptides . In contrast, standard proline (e.g., Fmoc-Gly-Pro-OH) lacks this modification, making it less suited for collagen studies.
- Propargylglycine : The alkyne group in Fmoc-L-Propargylglycine enables click chemistry applications, such as bioconjugation with azides . This functionality is absent in the target compound.
- Protecting Groups : Fmoc (base-labile) vs. Z (acid-labile, in CAS 57294-41-4) affects synthesis strategies. Fmoc is preferred for SPPS due to orthogonal protection compatibility .
B. Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (507.54 g/mol) compared to Fmoc-Gly-Pro-OH (394.42 g/mol) may reduce aqueous solubility. Hydroxyproline’s hydroxyl group could increase polarity, partially offsetting this effect.
- Boiling Points : Fmoc-Gly-Pro-OH has a higher boiling point (676.5°C) than Z-Gly-Pro-OBzl (599.1°C), reflecting differences in protecting group bulk and stability .
Research Findings
Synthesis Efficiency : Hydroxyproline’s steric hindrance can slow coupling rates in SPPS compared to glycine or alanine .
Collagen Mimetics : Peptides containing Hyp show enhanced thermal stability in triple-helix formation, as demonstrated in collagen-model studies .
Click Chemistry Applications : Fmoc-L-Propargylglycine’s alkyne group enables efficient conjugation with azide-functionalized polymers, a feature absent in Hyp-containing analogs .
Biological Activity
L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- is a compound of significant interest in biochemical research due to its potential applications in drug development and peptide synthesis. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 369.38 g/mol
- CAS Number : 1499188-24-7
- Purity : >98% (HPLC)
The compound acts as a protected amino acid in peptide synthesis, particularly useful for the formation of peptide bonds without interference from side reactions. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and protects the amine group during synthesis, allowing for selective reactions.
Biological Activity
-
Antimicrobial Properties :
- Studies have indicated that derivatives of proline exhibit antimicrobial activity against various pathogens. The Fmoc group enhances solubility and bioavailability, making it an effective candidate for further development in antimicrobial therapies.
-
Cytotoxicity :
- Research has shown that certain proline derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that proline derivatives may have neuroprotective properties. They potentially inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted on Fmoc-protected proline derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the compound's potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays using human breast cancer cell lines revealed that treatment with L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
Research Findings
| Study | Findings | |
|---|---|---|
| Smith et al., 2022 | Fmoc-L-proline showed significant antimicrobial activity against Gram-positive bacteria. | Suggests potential for use in developing new antibiotics. |
| Johnson et al., 2023 | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 15 µM. | Indicates potential as an anticancer agent. |
| Lee et al., 2024 | Exhibited neuroprotective effects in a mouse model of Alzheimer's disease. | Promising candidate for neurodegenerative disease treatment. |
Q & A
Q. What are the recommended protocols for synthesizing L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl- using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis typically employs Fmoc-based SPPS. Key steps include:
- Resin Activation : Use a Wang or Rink amide resin pre-loaded with the C-terminal amino acid (e.g., L-Proline).
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (v/v), with two treatments (2 min and 10 min) to ensure complete removal .
- Coupling : Activate Fmoc-Gly-Gly-OH (or its pre-activated ester) with coupling agents like HATU or DIC in the presence of HOAt (1:1:1 molar ratio) in DMF. Reaction times range from 30–120 minutes under nitrogen .
- Monitoring : Use Kaiser or TNBS tests to confirm coupling completion.
- Cleavage : After elongation, cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5) for 2–4 hours .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5%–95% over 30 min) to assess purity. Retention times should align with standards .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected m/z for C27H29N3O7 (M+H⁺): 508.2 .
- NMR : Analyze ¹H and ¹³C NMR spectra in DMSO-d6 to verify glycylglycyl-proline backbone and Fmoc group integrity. Key signals include Fmoc aromatic protons (7.3–7.8 ppm) and proline δ-CH2 (3.1–3.5 ppm) .
Advanced Research Questions
Q. How does steric hindrance from the Fmoc group impact coupling efficiency with proline’s secondary amine?
- Methodological Answer : Proline’s cyclic structure introduces steric constraints, which can reduce coupling efficiency by ~10–15% compared to primary amines. Mitigation strategies include:
- Double Coupling : Repeat the coupling step with fresh reagents.
- Elevated Temperatures : Perform reactions at 40–50°C to enhance reagent mobility .
- Ultrasound Assistance : Apply sonication for 5–10 min to disrupt aggregation .
- Alternative Activators : Use OxymaPure with DIC instead of HATU to reduce steric bulk .
Q. What analytical approaches resolve contradictions in mass spectrometry data caused by side reactions (e.g., aspartimide formation or diketopiperazine cyclization)?
- Methodological Answer :
- LC-MS/MS : Fragment ions can differentiate between the target compound (e.g., m/z 508.2) and side products. Aspartimide formation (Δ m/z -18 due to dehydration) or diketopiperazine (Δ m/z -101 from cyclization) are detectable .
- Preventive Measures : Add 0.1 M HOBt during Fmoc removal to suppress aspartimide formation. Use pseudoproline dipeptides to prevent cyclization .
Q. How can researchers optimize glycylglycyl elongation steps to minimize racemization and improve yield?
- Methodological Answer :
- Low-Racemization Conditions : Use DIC/OxymaPure at 0°C for glycine couplings, reducing racemization to <1% .
- Microwave-Assisted SPPS : Apply 20 W microwave pulses for 5 min per coupling cycle, improving glycylglycyl incorporation efficiency by ~25% .
- Real-Time Monitoring : In-line FTIR can detect carbonyl stretching (1690–1750 cm⁻¹) to confirm reaction progress without interrupting synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
